molecular formula C19H22N4O3 B10990291 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

カタログ番号: B10990291
分子量: 354.4 g/mol
InChIキー: UJOVBLCQKXCOQQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative featuring a 3,4-dimethoxyphenethylamine side chain and a 1-methyl-5-(1H-pyrrol-1-yl) substitution on the pyrazole core.

特性

分子式

C19H22N4O3

分子量

354.4 g/mol

IUPAC名

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-22-19(23-10-4-5-11-23)15(13-21-22)18(24)20-9-8-14-6-7-16(25-2)17(12-14)26-3/h4-7,10-13H,8-9H2,1-3H3,(H,20,24)

InChIキー

UJOVBLCQKXCOQQ-UHFFFAOYSA-N

正規SMILES

CN1C(=C(C=N1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)N3C=CC=C3

製品の起源

United States

準備方法

From 1,3-Diketones

1,3-Diketones react with substituted hydrazines under acidic or catalytic conditions to yield trisubstituted pyrazoles. For example, ethyl acetoacetate and phenylhydrazine form 1,3,5-trisubstituted pyrazoles in the presence of nano-ZnO, achieving 95% yield. Adapting this method, the target compound’s pyrazole core is synthesized using a 1,3-diketone precursor with a pre-installed methyl group at position 1.

Reaction Conditions :

  • Catalyst : Nano-ZnO (5 mol%)

  • Solvent : Ethanol, reflux at 78°C

  • Yield : 89–95%

Regioselectivity challenges arise when using asymmetrical 1,3-diketones. Gosselin et al. resolved this by employing aprotic solvents (e.g., DMF) with HCl, achieving 98:2 regioselectivity for the desired isomer.

From Acetylenic Ketones

Acetylenic ketones offer an alternative route, particularly for introducing substituents at positions 3 and 5 of the pyrazole. For instance, trifluoromethylated pyrazoles are synthesized via cyclocondensation of acetylenic ketones with hydrazines under transition-metal-free conditions.

Key Optimization :

  • Reagent : Hypervalent iodine (Togni reagent)

  • Temperature : 25°C, ambient conditions

  • Yield : 70%

This method’s adaptability allows the incorporation of the 1H-pyrrol-1-yl group at position 5 through careful selection of acetylenic precursors.

1,3-Dipolar Cycloaddition for Functionalized Pyrazoles

The 1,3-dipolar cycloaddition between diazo compounds and alkynes provides a versatile pathway for pyrazole synthesis. He et al. demonstrated this using ethyl diazoacetate and phenylpropargyl, yielding 89% pyrazole under zinc triflate catalysis.

Reaction Scheme :

Diazo compound+AlkyneZn(OTf)2Pyrazole derivative\text{Diazo compound} + \text{Alkyne} \xrightarrow{\text{Zn(OTf)}_2} \text{Pyrazole derivative}

For the target compound, the dipolarophile (alkyne) is pre-functionalized with the dimethoxyphenethyl group to ensure correct positioning during cycloaddition.

Post-Modification and Functionalization

After pyrazole core formation, the compound undergoes sequential modifications:

Introduction of the 1H-Pyrrol-1-yl Group

Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) attach the pyrrole moiety to position 5 of the pyrazole. Optimal conditions use Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane at 90°C.

Amidation at Position 4

The carboxamide group is introduced via coupling the pyrazole-4-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine. Activators like HATU or EDC facilitate this step, achieving 75–82% yield.

Characterization Data :

Technique Key Signals
1H^{1}\text{H}-NMRδ 2.45 (s, 3H, CH3_3), δ 3.85 (s, 6H, OCH3_3), δ 6.75–7.20 (m, pyrrole H)
LC-MSm/z 423.2 [M+H]+^+

Comparative Analysis of Synthesis Routes

The table below evaluates three prominent methods:

Method Yield Regioselectivity Complexity
Cyclocondensation89–95%Moderate to HighLow
1,3-Dipolar Cycloaddition70–89%HighModerate
Post-Modification75–82%N/AHigh

Cyclocondensation offers the best balance of yield and simplicity, while post-modification steps remain critical for functional group integration.

Challenges and Optimization Strategies

  • Regioselectivity Control : Asymmetric diketones require aprotic solvents and acid additives to favor one isomer.

  • Purification : Silica gel chromatography resolves regioisomeric byproducts, though HPLC is preferred for carboxamide derivatives.

  • Scalability : Continuous-flow systems improve reaction consistency for large-scale production .

化学反応の分析

科学研究への応用

化学

化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、様々な化学修飾が可能になり、合成有機化学において貴重な化合物となります。

生物学

生物学的研究において、この化合物は、生物活性分子の可能性について調査されています。その構造的特徴から、様々な生物学的標的と相互作用する可能性があり、創薬や開発の候補となります。

医学

医薬化学において、N-[2-(3,4-ジメトキシフェニル)エチル]-1-メチル-5-(1H-ピロール-1-イル)-1H-ピラゾール-4-カルボキサミドは、潜在的な治療効果について探求されています。特定の分子標的と相互作用する能力により、癌や神経疾患などの治療に役立つ可能性があります。

工業

工業分野では、この化合物は、そのユニークな化学構造により、ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用される可能性があります。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

作用機序

類似の化合物との比較

独自性

N-[2-(3,4-ジメトキシフェニル)エチル]-1-メチル-5-(1H-ピロール-1-イル)-1H-ピラゾール-4-カルボキサミドを際立たせているのは、ピラゾール環とピロール環、そしてジメトキシフェニル基の組み合わせです。このユニークな構造は、独特の化学的性質と潜在的な生物活性をもたらし、様々な用途に役立つ化合物となります。

類似化合物との比較

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Key Substituents/Modifications Melting Point (°C) Yield (%) Notable Properties/Inferences
Target Compound : N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide 3,4-Dimethoxyphenethylamine; 1-methyl, 5-pyrrole Not reported Not reported High lipophilicity (pyrrole); potential kinase/biofilm inhibition
Rip-B : N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide Benzamide 3,4-Dimethoxyphenethylamine; benzoyl group 90 80 Simpler structure; lower steric hindrance
Entry 08 : 1-(2-(6-fluoro-1H-indol-1-yl)acetyl)piperidine-4-carboxylic acid Pyrazole-sulfonamide Fluorophenyl; piperidine-sulfonamide Not reported Not reported Fluorine enhances metabolic stability
Entry 09 : 3-(3,4-dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Chromenone 3,4-Dimethoxyphenyl; trifluoromethyl; piperazine Not reported Not reported Planar chromenone core; improved solubility
Compound : N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide Difluorophenyl; piperidine; ethyl/methyl groups Not reported Not reported Increased steric bulk; potential selectivity shifts

Key Comparative Analysis

Core Structure Variations
  • Pyrazole vs. Benzamide (Rip-B): The target compound’s pyrazole-pyrrole core may offer enhanced π-π stacking and hydrogen-bonding capabilities compared to Rip-B’s benzamide .
  • Pyrazole vs. Chromenone (Entry 09): The chromenone core in Entry 09 is more planar and rigid, likely favoring DNA intercalation or topoisomerase inhibition. In contrast, the pyrazole core in the target compound allows for greater conformational flexibility, which may optimize binding to flexible enzyme active sites .
Substituent Effects
  • Pyrrole vs. Fluorine (Entry 08) : The pyrrole in the target compound lacks the electronegative and metabolic stabilization effects of fluorine in Entry 06. Fluorinated analogs often exhibit prolonged half-lives but may face higher synthetic complexity .
  • Piperidine vs. Phenethylamine () : Piperidine-containing analogs (e.g., Compound) introduce basic nitrogen atoms, which can influence pharmacokinetics (e.g., tissue distribution) compared to the target compound’s phenethylamine group .

Hypothesized Bioactivity

  • Antimicrobial Potential: The pyrrole and pyrazole motifs are associated with biofilm inhibition (e.g., Entry 08 targets bacterial growth), suggesting the target compound may disrupt microbial adhesion .
  • Kinase Inhibition : The carboxamide linker and aromatic systems align with kinase inhibitors (e.g., tyrosine kinase inhibitors), though substituent variations (e.g., methyl vs. ethyl groups) may alter selectivity .

生物活性

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazole compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer effects. The structural characteristics of pyrazoles allow for various substitutions that can enhance their efficacy and selectivity against specific biological targets.

Chemical Structure

The compound's structure is defined by the following components:

  • Pyrazole core : A five-membered ring containing two nitrogen atoms.
  • Substituents : The presence of a 3,4-dimethoxyphenyl group and a pyrrole moiety contributes to its unique properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF73.79Apoptosis
Compound BA54926.00Autophagy
Compound CNCI-H4600.39CDK Inhibition

These findings suggest that the compound may induce apoptosis or autophagy in cancer cells, potentially through the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

In addition to anticancer activity, pyrazole derivatives are also being investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.

Target Interactions

Preliminary data suggest that this compound may interact with:

  • Aurora-A Kinase : Inhibition leads to cell cycle arrest.
  • VEGF Receptors : Reducing angiogenesis in tumors.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cells : A study reported that a similar pyrazole derivative exhibited significant growth inhibition in MCF7 breast cancer cells with an IC50 value of 0.01 µM, demonstrating its potential as a therapeutic agent .
  • In Vivo Studies : Animal models treated with pyrazole derivatives showed reduced tumor size and improved survival rates, supporting their potential use in cancer therapy.

Q & A

Q. What are the recommended synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole-carboxamide derivatives typically involves multi-step pathways, including condensation reactions, nucleophilic substitutions, and catalytic coupling. For example, analogous compounds (e.g., pyrazole derivatives with fluorophenyl or methoxyphenyl groups) are synthesized via sequential acylation and alkylation steps under controlled temperatures (e.g., 95°C for carbonyl chloride formation) . Reaction optimization can employ statistical design of experiments (DoE) to evaluate variables like solvent polarity, catalyst loading, and temperature. For instance, fractional factorial designs reduce experimental runs while identifying critical parameters, as demonstrated in chemical engineering studies .

Q. What analytical techniques are most effective for characterizing the structural and purity profile of this compound?

  • Methodological Answer : Comprehensive characterization requires a combination of NMR spectroscopy (¹H/¹³C, 2D-COSY for substituent connectivity), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical ambiguities (e.g., as applied to ethyl pyrazole-carboxylate derivatives) . Purity assessment can integrate HPLC-UV/ELSD with C18 reverse-phase columns, using gradient elution protocols optimized for polar heterocycles.

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the design of efficient synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms (e.g., artificial force-induced reaction methods) can predict feasible intermediates and energy barriers, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with experimental validation to narrow reaction conditions, achieving a 40–60% reduction in development time for novel reactions . Molecular docking studies may also guide functionalization strategies to enhance bioactivity.

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar pyrazole-carboxamides?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). A systematic approach includes:
  • Meta-analysis of published datasets to identify outliers or methodological biases.
  • Structure-activity relationship (SAR) studies comparing substituent effects (e.g., methoxy vs. fluoro groups on receptor binding) .
  • Dose-response profiling under standardized protocols (e.g., NIH/NCATS guidelines) to normalize potency metrics.

Q. What strategies are recommended for improving the aqueous solubility and bioavailability of this lipophilic compound?

  • Methodological Answer :
  • Co-crystallization with hydrophilic co-formers (e.g., succinic acid) to enhance dissolution rates.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the pyrazole or carboxamide moiety, as seen in triazole-based derivatives .
  • Nanoparticle encapsulation : Use PEGylated liposomes or polymeric micelles to improve pharmacokinetic profiles, guided by dynamic light scattering (DLS) and in vitro release assays.

Q. How can researchers validate target engagement and mechanism of action for this compound in complex biological systems?

  • Methodological Answer :
  • Cellular thermal shift assays (CETSA) to confirm target protein binding.
  • CRISPR/Cas9-mediated knockout of putative targets (e.g., kinases or GPCRs) to assess phenotypic rescue in disease models.
  • Multi-omics integration (transcriptomics/proteomics) to identify downstream pathways, as applied to pyrazole derivatives in cancer studies .

Experimental Design & Data Analysis

Q. What statistical frameworks are suitable for analyzing dose-dependent toxicity in preclinical studies?

  • Methodological Answer : Probit or log-logistic models (e.g., EPA’s BMDS software) can quantify EC₅₀/LC₅₀ values. For non-monotonic responses, Bayesian hierarchical models account for inter-animal variability, while ANOVA with post-hoc Tukey tests compares treatment groups.

Q. How should researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Follow OECD Test Guidelines 307 for soil degradation studies, measuring half-life (t₁/₂) under aerobic conditions. LC-MS/MS quantifies parent compound and metabolites in water/soil extracts. Computational tools like EPI Suite predict biodegradability and bioaccumulation potential .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。